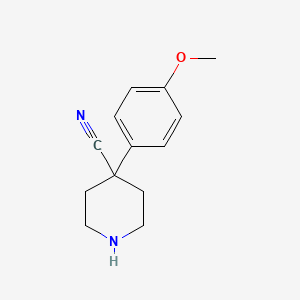
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate: is a chemical compound with the molecular formula C8H8NNaO4S. It is a sodium salt derivative of pyridine-2-sulfinate, featuring an ethoxycarbonyl group at the 5-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate typically involves the sulfonation of 5-(ethoxycarbonyl)pyridine. This can be achieved through the reaction of 5-(ethoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and dried to obtain the final compound in a stable form .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfonate.
Reduction: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. The sulfinate group can act as a nucleophile or an electrophile, depending on the reaction conditions. This versatility allows the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Comparison with Similar Compounds
Sodium pyridine-2-sulfinate: Similar structure but lacks the ethoxycarbonyl group.
Sodium 5-methylpyridine-2-sulfinate: Similar structure with a methyl group instead of an ethoxycarbonyl group.
Sodium 5-(methoxycarbonyl)pyridine-2-sulfinate: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C8H8NNaO4S |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
sodium;5-ethoxycarbonylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-3-4-7(9-5-6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
TWNPSSKWZUXXSU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)

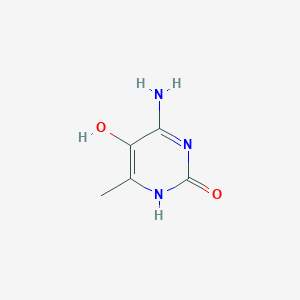
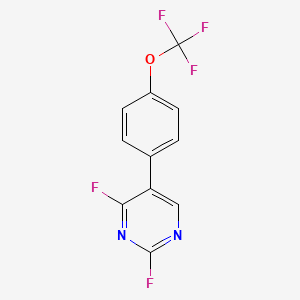
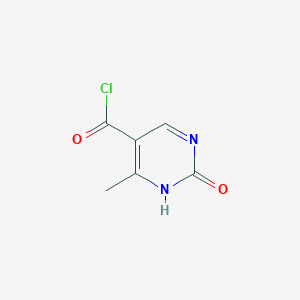
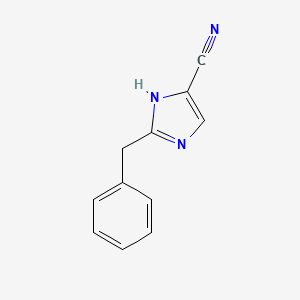
![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)

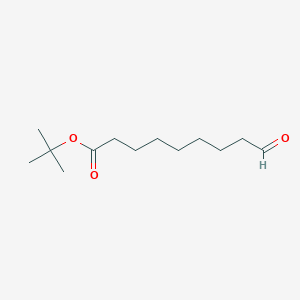
![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)
